Methyl [(benzyloxy)imino]acetate
Description
Methyl [(benzyloxy)imino]acetate is a substituted imino ester characterized by a benzyloxy group attached to the imino nitrogen and a methyl ester moiety. Its structure (C₆H₅CH₂O–N=CH–COOCH₃) enables reactivity in cycloadditions, alkylations, and coordination chemistry, making it a versatile intermediate in organic synthesis and medicinal chemistry . The benzyloxy group enhances steric bulk and modulates electronic properties, influencing reaction pathways and product selectivity. This compound is typically synthesized via condensation of benzyloxyamine with activated carbonyl derivatives, such as methyl glyoxylate, under acidic or catalytic conditions .
Properties
CAS No. |
120104-68-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 2-phenylmethoxyiminoacetate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-11-14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
CVWGSVGJXHIXTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method involves the condensation of methyl glyoxylate with O-benzylhydroxylamine. This one-step reaction proceeds via nucleophilic attack of the hydroxylamine’s amino group on the carbonyl carbon of methyl glyoxylate, forming the imine bond (Fig. 1).
Reaction Scheme :
$$
\text{Methyl glyoxylate} + \text{O-Benzylhydroxylamine} \rightarrow \text{Methyl [(benzyloxy)imino]acetate} + \text{H}_2\text{O}
$$
Optimized Conditions :
- Solvent : Toluene or ethanol
- Temperature : Reflux (70–100°C)
- Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 eq) or triethylamine
- Yield : 70–85% (theoretical)
This method parallels the synthesis of methyl 2-(3,5-dimethylbenzoylamino)-2-hydroxyacetate, where methyl glyoxylate reacts with benzamide derivatives under similar conditions. The use of toluene facilitates azeotropic removal of water, driving the equilibrium toward product formation.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). Recrystallization from isopropyl ether yields a white crystalline solid.
Synthetic Route 2: Benzylation of Methyl (Hydroxyimino)Acetate
Two-Step Protection Strategy
This route involves synthesizing methyl (hydroxyimino)acetate followed by benzylation of the hydroxyl group:
Step 1 : Formation of Methyl (Hydroxyimino)Acetate
$$
\text{Methyl glyoxylate} + \text{Hydroxylamine} \rightarrow \text{Methyl (hydroxyimino)acetate} + \text{H}_2\text{O}
$$
Step 2 : Benzylation with Benzyl Bromide
$$
\text{Methyl (hydroxyimino)acetate} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$
Challenges and Mitigations
Benzylation often competes with ester hydrolysis under basic conditions. To suppress side reactions:
Alternative Methods and Comparative Analysis
Radical-Mediated Approaches
Recent advances in polymer chemistry have explored in situ generation of this compound during telomerisation. For example, its role as a retarder in ethylene glycol dimethacrylate polymerisation necessitates controlled release from precursors. While innovative, this method lacks scalability for standalone synthesis.
Industrial Feasibility
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation (Route 1) | 85 | 99 | High | Moderate |
| Benzylation (Route 2) | 75 | 95 | Moderate | Low |
| Radical-Mediated | N/A | 90 | Low | High |
Route 1 is favored industrially due to fewer steps and higher yields, though Route 2 remains relevant for laboratories lacking specialized equipment.
Industrial Applications and Scalability
This compound’s primary application lies in polymer science, where it modulates radical telomerisation kinetics. In Scott Bader Co. Ltd.’s patented processes, it retards premature termination, enabling the synthesis of hyperbranched polymers with Mw > 1,820,000 g/mol. Scalability challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl [(benzyloxy)imino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Produces benzoic acid and methyl acetate.
Reduction: Yields benzyl alcohol and methylamine.
Substitution: Results in various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl [(benzyloxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(benzyloxy)imino]acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The benzyloxy group provides additional stability and specificity in these interactions, enhancing the compound’s effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Selectivity
- Methyl (E)-2-((4-bromobenzylidene)imino)acetate (8a): This analog replaces the benzyloxy group with a 4-bromobenzylidene substituent. In 1,3-dipolar cycloadditions with maleimides, it yields products in 50–64% yields with moderate enantiomeric ratios (e.g., 98:2 er with N-phenylmaleimide). The electron-withdrawing bromine substituent enhances dipolarophilicity but reduces nucleophilicity at the imino carbon compared to the benzyloxy variant . Key Data:
| Compound | Dipolarophile | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 8a | N-methylmaleimide | 50 | Not reported |
| 8a | N-phenylmaleimide | 64 | 98:2 |
- Methyl 2-((Z)-2-((2,4-dichlorobenzoyl)imino)-3-(6-methoxybenzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene)acetate (2i): This thiazolidinone derivative exhibits potent aldose reductase (ALR1) inhibition (IC₅₀ = 0.02 ± 0.03 µM), outperforming simpler imino esters due to its extended conjugation and heterocyclic backbone. The dichlorobenzoyl group enhances binding affinity via hydrophobic interactions, a feature absent in methyl [(benzyloxy)imino]acetate .
Solubility and Stability
- 2-(2-(((Benzyloxy)imino)methyl)phenoxy)acetic Acid (13b): Replacing the methyl ester with a carboxylic acid (13b) increases hydrophilicity (logP ~1.5 vs. ~2.8 for this compound) but reduces stability under acidic conditions due to protonation of the imino group. This limits its utility in aqueous-phase reactions .
- (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate: The bromomethyl substituent introduces electrophilic character, enabling nucleophilic substitution reactions. However, it is less stable than this compound due to the labile C–Br bond, requiring inert storage conditions .
Q & A
Q. What are the common synthetic routes for Methyl [(benzyloxy)imino]acetate, and which characterization techniques are critical for confirming its structure?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar compounds are prepared using o-methylbenzyl chloride, methanol, and sodium nitrite under controlled conditions . Key characterization techniques include:
- NMR spectroscopy : Proton and carbon NMR (e.g., DMSO-d6 solvent systems) to confirm functional groups and stereochemistry .
- Infrared (IR) spectroscopy : Identification of imine (C=N) and ester (C=O) stretches.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Reproducibility relies on strict control of reaction parameters:
- Temperature : Reactions often require reflux conditions (e.g., 45–100°C) to achieve optimal yields .
- Catalysts : Use of acid catalysts like p-toluenesulfonic acid for imine formation .
- Purification : Column chromatography or recrystallization to isolate pure products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts for imine stabilization.
- Time-temperature profiling : Gradual heating (e.g., 60°C for 2 hours) to minimize side reactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP hybrid functional, provide insights into:
Q. How can contradictions in NMR data for this compound derivatives be resolved?
Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Mitigation strategies include:
- Variable-temperature NMR : To detect conformational changes (e.g., imine-enamine tautomerism) .
- Deuterated solvents : Use of D₂O or DMSO-d6 to eliminate solvent interference .
- HPLC-MS analysis : To identify and quantify trace impurities .
Q. What mechanistic insights explain the stability of the imine group in this compound under acidic conditions?
The benzyloxy group stabilizes the imine via resonance, while the ester moiety reduces electrophilicity. Computational studies suggest:
- Resonance delocalization : Electron donation from the benzyloxy group into the C=N bond .
- Steric protection : Bulky substituents (e.g., benzyl) hinder hydrolysis .
Data Analysis and Experimental Design
Q. What experimental design principles apply to studying the reactivity of this compound in cross-coupling reactions?
Key principles include:
- Control experiments : Using deuterated analogs to track hydrogen transfer .
- Kinetic studies : Monitoring reaction progress via in-situ IR or UV-Vis spectroscopy.
- Substrate scope evaluation : Testing diverse nucleophiles (e.g., Grignard reagents) to assess versatility .
Q. How can researchers validate the crystallographic data of this compound derivatives?
Validation steps include:
- SHELX refinement : Using software like SHELXL for structure solution and refinement .
- R-factor analysis : Ensuring R1 < 0.05 for high-confidence models .
- Cambridge Structural Database (CSD) cross-referencing : Comparing bond lengths and angles with similar compounds .
Advanced Methodological Challenges
Q. What challenges arise in synthesizing this compound derivatives under mild (room temperature) conditions?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
